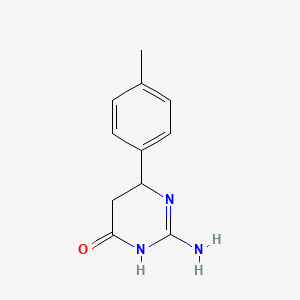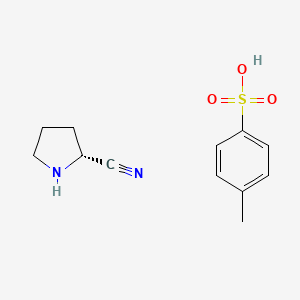![molecular formula C7H14ClF2NO B13908613 [(1R)-1-[(dimethylamino)methyl]-2,2-difluoro-cyclopropyl]methanol;hydrochloride](/img/structure/B13908613.png)
[(1R)-1-[(dimethylamino)methyl]-2,2-difluoro-cyclopropyl]methanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R)-1-[(dimethylamino)methyl]-2,2-difluoro-cyclopropyl]methanol;hydrochloride is a chemical compound with a unique structure that includes a cyclopropyl ring substituted with dimethylamino and difluoro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-1-[(dimethylamino)methyl]-2,2-difluoro-cyclopropyl]methanol;hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of Difluoro Groups: The difluoro groups can be introduced via a halogenation reaction using reagents such as diethylaminosulfur trifluoride (DAST).
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [(1R)-1-[(dimethylamino)methyl]-2,2-difluoro-cyclopropyl]methanol;hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the effects of cyclopropyl and difluoro groups on biological systems. It can also be used to investigate the interactions of these groups with biological macromolecules.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological activities. It can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure can impart desirable properties to the final products, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of [(1R)-1-[(dimethylamino)methyl]-2,2-difluoro-cyclopropyl]methanol;hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The difluoro groups can enhance the compound’s binding affinity and selectivity for its targets. The cyclopropyl ring can provide rigidity to the molecule, influencing its overall conformation and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound also contains a dimethylamino group and is used in various chemical applications.
(7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonic acid compound with [amino(methyl)oxido-lambda~4~-sulfanyl]benzene: This compound has a complex structure and is used in specialized chemical applications.
Uniqueness
[(1R)-1-[(dimethylamino)methyl]-2,2-difluoro-cyclopropyl]methanol;hydrochloride is unique due to the presence of both cyclopropyl and difluoro groups, which are not commonly found together in other compounds. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H14ClF2NO |
|---|---|
Molekulargewicht |
201.64 g/mol |
IUPAC-Name |
[(1R)-1-[(dimethylamino)methyl]-2,2-difluorocyclopropyl]methanol;hydrochloride |
InChI |
InChI=1S/C7H13F2NO.ClH/c1-10(2)4-6(5-11)3-7(6,8)9;/h11H,3-5H2,1-2H3;1H/t6-;/m1./s1 |
InChI-Schlüssel |
LGPMATXEQZIHLW-FYZOBXCZSA-N |
Isomerische SMILES |
CN(C)C[C@]1(CC1(F)F)CO.Cl |
Kanonische SMILES |
CN(C)CC1(CC1(F)F)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[4,13-Diacetyloxy-1-hydroxy-16-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-2-yl] benzoate](/img/structure/B13908584.png)


![benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13908596.png)
![(2R)-1-[2-methyl-5-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13908605.png)
